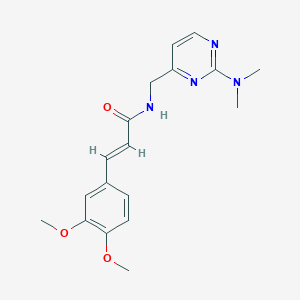
(E)-3-(3,4-dimethoxyphenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-dimethoxyphenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(3,4-dimethoxyphenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 250.30 g/mol
- CAS Number : 14737-89-4
The compound features a pyrimidine moiety linked to an acrylamide structure, which is crucial for its biological activity. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially impacting its interaction with biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of various kinases and enzymes involved in cancer progression. Notably, the pyrimidine derivative has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
Anticancer Potential
-
In Vitro Studies :
- Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells. For instance, derivatives exhibiting a pyrimidine ring have been reported to inhibit cell growth by inducing apoptosis in cancer cells .
- Case Study :
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the dimethoxyphenyl acrylamide backbone.
- Introduction of the dimethylaminopyrimidine moiety via nucleophilic substitution reactions.
Table 1: Biological Activity Summary
| Activity Type | Target | Reference |
|---|---|---|
| DHFR Inhibition | Dihydrofolate Reductase | |
| Antiproliferative | Cancer Cell Lines | |
| Apoptosis Induction | Various Cancer Types |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (E)-3-(3,4-Dimethoxyphenyl)acrylic acid | Acrylamide | Anticancer |
| N6-Methylpyrido[2,3-d]pyrimidine | Pyrimidine derivative | DHFR Inhibitor |
| 6-(2,6-Dichlorophenyl) pyrido[2,3-d]pyrimidin-7-one | Kinase Inhibitor | Targets EPH receptors |
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-22(2)18-19-10-9-14(21-18)12-20-17(23)8-6-13-5-7-15(24-3)16(11-13)25-4/h5-11H,12H2,1-4H3,(H,20,23)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFBRWCERSPHRQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














